

Application Note: [Tyr8] Bradykinin for Vascular Permeability Assays

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Compound of Interest

Compound Name: [Tyr8] Bradykinin

Cat. No.: B12399312

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Introduction

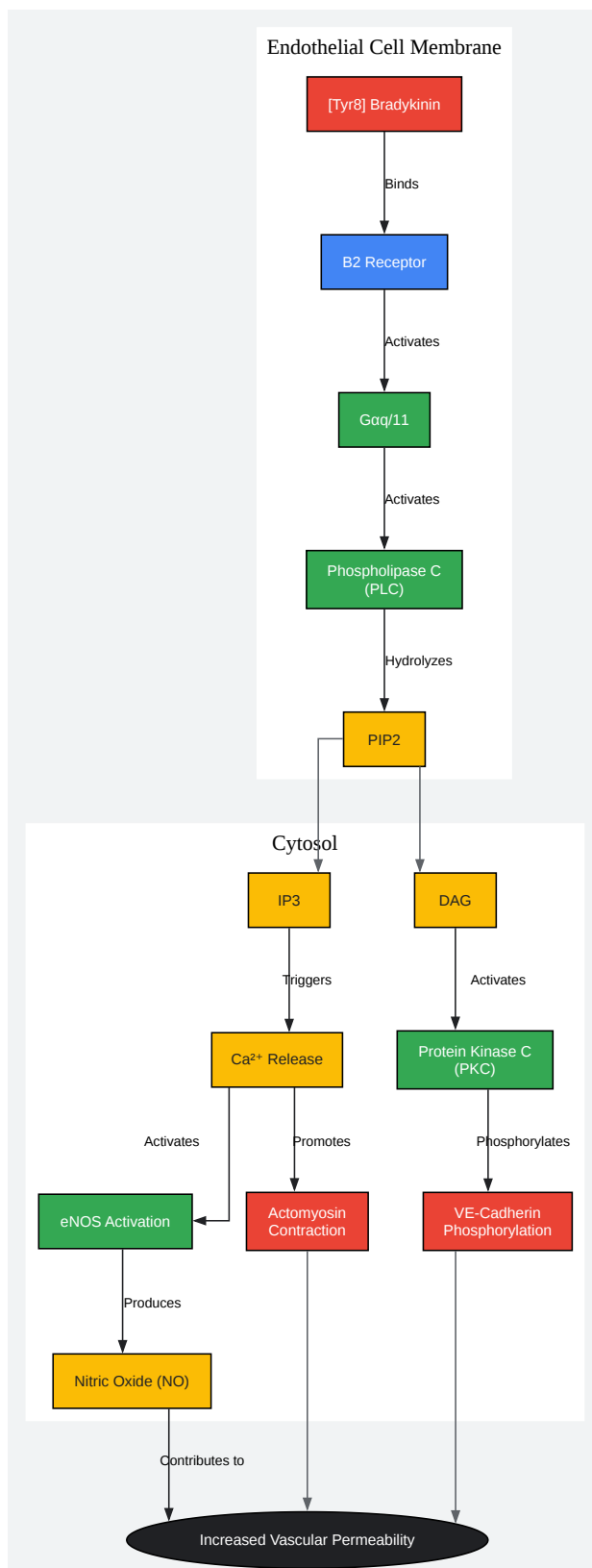
Vascular permeability, the capacity of blood vessel walls to allow the flow of small molecules or even whole cells, is a critical physiological process. In pathological states such as inflammation, allergic reactions, and tumor development, this process is often dysregulated, leading to edema and contributing to disease progression.[1][2] Bradykinin (BK) is a potent vasoactive peptide and inflammatory mediator that significantly increases vascular permeability.[3][4] It exerts its effects primarily through the Bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR) constitutively expressed in various tissues.[5][6] The analog **[Tyr8] Bradykinin** is a well-characterized B2R agonist frequently used in research to reliably induce and study the mechanisms of vascular permeability.[7]

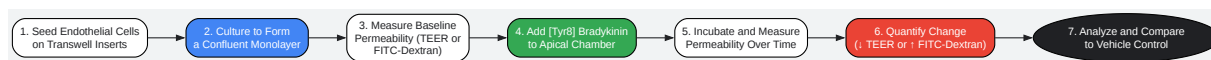
This application note provides detailed protocols for utilizing **[Tyr8] Bradykinin** in both in vivo and in vitro vascular permeability assays, presents key quantitative data in a structured format, and illustrates the underlying signaling pathways and experimental workflows.

Mechanism of Action: The Bradykinin B2 Receptor Signaling Pathway

[Tyr8] Bradykinin binds to the B2 receptor on endothelial cells, initiating a signaling cascade that culminates in increased vascular permeability.[5] The activation of the B2R, which is

coupled to Gαq and Gαi proteins, stimulates Phospholipase C (PLC).^{[5][6][8]} PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).^{[5][9]} IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).^{[5][8]} The subsequent rise in intracellular Ca²⁺ leads to the activation of endothelial Nitric Oxide Synthase (eNOS), producing nitric oxide (NO), a key mediator of vasodilation and permeability.^{[9][10]} This cascade also promotes the phosphorylation of vascular endothelial (VE)-cadherin, a critical component of adherens junctions, and contraction of the actomyosin cytoskeleton, leading to the destabilization of endothelial cell junctions and an increase in paracellular flux.^[11]





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